molecular formula C12H13N3O B2895962 4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1342448-76-3

4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No. B2895962
CAS RN: 1342448-76-3
M. Wt: 215.256
InChI Key: DJLGCPDIILBMEB-UHFFFAOYSA-N
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Description

“4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H12O1N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is attached to a benzonitrile group through a methylene bridge . The exact 3D structure would require more specific data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Drug Discovery

The compound “4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds can be optimized to modify the pharmacokinetic profile, making them potential candidates for drug development .

Stereogenicity Studies

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This makes “4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile” a useful compound for studying stereogenicity.

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like “4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile” is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . This makes “4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile” a valuable compound in the generation of structurally diverse molecules.

Synthetic Strategies

The pyrrolidine ring in “4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile” can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . This makes it a useful compound in the development of synthetic strategies.

Safety and Hazards

The compound has been classified with the following hazard statements: H302 + H312 + H332 - H315 - H317 - H319 - H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-[(3-amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-6-5-11(14)12(15)16/h1-4,11H,5-6,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLGCPDIILBMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile

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